molecular formula C15H22N2O4S B4394434 N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide

Cat. No. B4394434
M. Wt: 326.4 g/mol
InChI Key: XSGQIAUASHQECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

MS-275 exerts its therapeutic effects by inhibiting N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide, leading to the accumulation of acetylated histones and the activation of gene expression. This results in the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In neurodegenerative diseases, MS-275 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In inflammatory disorders, MS-275 has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation through the inhibition of NF-κB signaling.

Advantages and Limitations for Lab Experiments

MS-275 is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide in various diseases. However, MS-275 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, MS-275 has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the study of MS-275. One direction is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of MS-275 in combination with other therapies, such as chemotherapy and immunotherapy, in cancer treatment. Additionally, the potential therapeutic applications of MS-275 in other diseases, such as cardiovascular disease and metabolic disorders, warrant further investigation.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MS-275 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, MS-275 has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory disorders, MS-275 has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-6-8-17(9-7-11)22(19,20)13-4-5-15(21-3)14(10-13)16-12(2)18/h4-5,10-11H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGQIAUASHQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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